molecular formula C10H17NO2 B13538888 Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate

Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13538888
M. Wt: 183.25 g/mol
InChI Key: IZKKAMLSQBKRBV-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant scaffold in organic chemistry and drug discovery . Its unique structure lends itself to various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common method is a tandem reaction that allows rapid access to a range of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This method provides excellent yields and enantioselectivities.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-8(4-6-10)7-11-10/h8,11H,2-7H2,1H3

InChI Key

IZKKAMLSQBKRBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)CN2

Origin of Product

United States

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